2-(4-Methylphenyl)-3-phenylacrylonitrile
Description
2-(4-Methylphenyl)-3-phenylacrylonitrile is an acrylonitrile derivative featuring a conjugated aromatic system with a 4-methylphenyl group at position 2 and a phenyl group at position 2. Key structural attributes include:
- Conjugated backbone: Enables electronic delocalization, critical for optoelectronic applications.
- Substituent effects: The 4-methylphenyl group enhances lipophilicity (log P ~3–4), while the phenyl group contributes to steric and electronic modulation.
Properties
CAS No. |
7496-27-7 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(Z)-2-(4-methylphenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C16H13N/c1-13-7-9-15(10-8-13)16(12-17)11-14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ |
InChI Key |
NPFAQCMNIVOGNK-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-phenylacrylonitrile typically involves the reaction of 4-methylbenzaldehyde with benzyl cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde and the nitrile group form a double bond, resulting in the desired acrylonitrile compound.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as piperidine or pyridine can be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-3-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-3-phenylacrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The phenyl rings contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Optoelectronic Superiority: Fluorinated acrylonitriles (e.g., 4MPAN-TFMP) exhibit superior photonic properties compared to non-fluorinated analogs due to enhanced electron-withdrawing effects .
- Pharmacological Trade-offs: While acrylonitriles have moderate drug-likeness, pyridazinones and indolizines outperform them in specific therapeutic contexts (e.g., anti-inflammatory activity) .
- Substituent-Driven Design : Electron-donating groups (e.g., -CH₃) improve lipophilicity, whereas electron-withdrawing groups (e.g., -CF₃, -Cl) enhance electronic properties for optoelectronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
